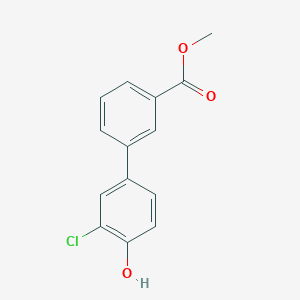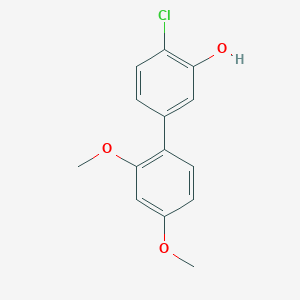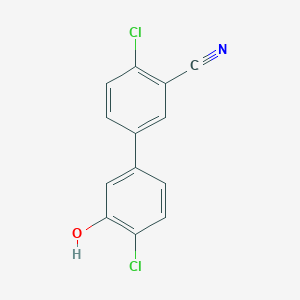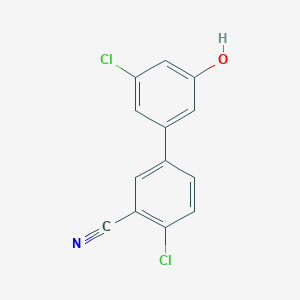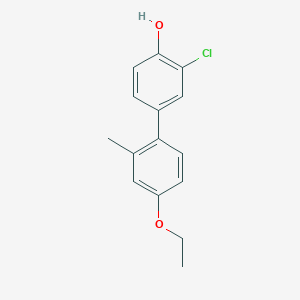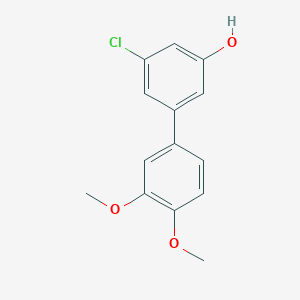
2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95% (hereafter referred to as 2-CPP) is a compound of great interest to the scientific community due to its wide range of applications in research. It is a phenolic compound, meaning it contains a phenol group, which is a hydroxyl group bonded to a benzene ring. 2-CPP is also a halogenated compound, as it contains a chlorine atom. This compound has been studied extensively, and is used in a variety of research applications.
Applications De Recherche Scientifique
2-CPP has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of drugs, in the study of enzyme inhibition, and in the study of the effects of antioxidants on cells. It has also been used in the study of drug metabolism, as well as in the study of the effects of drugs on the central nervous system.
Mécanisme D'action
The mechanism of action of 2-CPP is not yet fully understood. However, it is believed that the chlorine atom in the compound acts as an electron-withdrawing group, which causes the phenol group to become more reactive. This increased reactivity allows 2-CPP to interact with various molecules in a variety of ways. For example, it can act as an antioxidant, as it can scavenge free radicals and prevent them from damaging cells. It can also act as an enzyme inhibitor, as it can bind to enzymes and prevent them from functioning properly.
Biochemical and Physiological Effects
2-CPP has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, scavenging free radicals and preventing them from damaging cells. It has also been shown to act as an enzyme inhibitor, binding to enzymes and preventing them from functioning properly. In addition, studies have also shown that 2-CPP can act as an anti-inflammatory agent, reducing inflammation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-CPP has a number of advantages for use in laboratory experiments. It is inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, it is soluble in a variety of solvents, making it easy to work with. However, there are a few limitations to consider when using 2-CPP in laboratory experiments. It is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable in the presence of light or temperatures above 40°C.
Orientations Futures
The potential applications of 2-CPP are numerous, and there are a number of future directions that could be explored. One potential direction is to further study the biochemical and physiological effects of 2-CPP, as well as its potential role in drug metabolism. In addition, further research could be done on its potential use as an enzyme inhibitor, as well as its potential use as an antioxidant. Finally, further research could be done on its potential use in the synthesis of drugs, as well as its potential use in the study of the effects of drugs on the central nervous system.
Méthodes De Synthèse
2-CPP can be synthesized through a variety of methods. One method involves the use of 3-chloro-4-methoxybenzaldehyde and sodium hydroxide. The aldehyde is first reacted with the sodium hydroxide to form a sodium salt of the aldehyde. This is then reacted with a solution of 2-chloro-4-methoxyphenol in methanol to form 2-CPP.
Propriétés
IUPAC Name |
2-chloro-4-(3,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-14(16)13(15)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILIJFQOEFRIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686056 |
Source


|
| Record name | 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,5-dimethoxyphenyl)phenol | |
CAS RN |
1261902-49-1 |
Source


|
| Record name | 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


